molecular formula C12H17N3O B2403335 Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole CAS No. 2137648-04-3

Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole

Cat. No.: B2403335
CAS No.: 2137648-04-3
M. Wt: 219.288
InChI Key: FLUSEAANMDCPHP-CABZTGNLSA-N
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Description

Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole is a relatively new chemical compound that has garnered significant interest due to its potential applications in various scientific fields. Its unique structure, which includes a cyclopropyl group and a hexahydrocyclopenta[c]pyrrol core, makes it a candidate for numerous chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. Specific routes often include:

  • Cyclopropylation: : Introduction of the cyclopropyl group to the oxadiazole ring.

  • Hexahydrocyclopenta[c]pyrrol Formation: : Using catalytic hydrogenation and ring-closing reactions.

Industrial Production Methods

On an industrial scale, the production might involve continuous flow chemistry techniques to ensure high yield and purity, leveraging optimized catalysts and solvents to streamline the synthetic process.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole can participate in a variety of chemical reactions, including:

  • Oxidation: : Using reagents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

  • Reduction: : Utilizing lithium aluminium hydride or sodium borohydride.

  • Substitution: : Involving halogens or alkyl groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Performed in an acidic or basic medium, often requiring moderate temperatures.

  • Reduction: : Typically conducted in an anhydrous environment with stirring under inert gas.

  • Substitution: : Catalyzed by bases or acids, depending on the specific reaction.

Major Products Formed

Major products from these reactions vary based on the pathway, including modified oxadiazoles, cyclopropyl derivatives, and pyrrol variants.

Scientific Research Applications

Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole's applications span multiple disciplines:

  • Chemistry: : Used as an intermediate in the synthesis of complex molecules.

  • Biology: : Studied for its potential in modifying biological pathways.

  • Medicine: : Investigated for therapeutic uses, including antimicrobial and anticancer properties.

  • Industry: : Employed in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects through various mechanisms, often involving interactions with specific molecular targets and pathways. These might include:

  • Binding to Enzymes: : Modulating enzyme activity.

  • Receptor Interaction: : Acting as an agonist or antagonist.

  • Cellular Pathways: : Influencing signal transduction pathways to elicit biological responses.

Comparison with Similar Compounds

Compared to similar compounds, Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole stands out due to its unique cyclopropyl and hexahydrocyclopenta[c]pyrrol features, offering distinct chemical reactivity and biological activity.

List of Similar Compounds

  • Rel-2-cyclopropyl-5-(pyrrol-3a(1H)-yl)-1,3,4-oxadiazole

  • 2-cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole

  • 2-cyclopropyl-5-(tetrahydropyrrol-3a-yl)-1,3,4-oxadiazole

This compound's distinctive structure paves the way for innovative research and practical applications, marking it as a significant subject of study in various scientific domains.

Properties

IUPAC Name

2-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-cyclopropyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-9-6-13-7-12(9,5-1)11-15-14-10(16-11)8-3-4-8/h8-9,13H,1-7H2/t9-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUSEAANMDCPHP-CABZTGNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2(C1)C3=NN=C(O3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@]2(C1)C3=NN=C(O3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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